molecular formula C12H19N3 B1409042 4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine CAS No. 1337882-64-0

4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine

Cat. No.: B1409042
CAS No.: 1337882-64-0
M. Wt: 205.3 g/mol
InChI Key: BHTQTSYDDIWUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine is an organic compound that features a pyrrolidine ring attached to an ethyl chain, which is further connected to a benzene ring substituted with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine typically involves the reaction of pyrrolidine with an appropriate benzene derivative. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with 4-(2-bromoethyl)benzene-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, and a base like sodium hydroxide is used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines with different oxidation states.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are employed.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted benzene derivatives with functional groups like nitro or sulfonic acid.

Scientific Research Applications

4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of diamine.

    4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,3-diamine: Isomer with different positioning of the amine groups.

    4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,4-diamine: Another isomer with different amine group positioning.

Uniqueness

4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both the pyrrolidine ring and the diamine functionality provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

4-(2-pyrrolidin-1-ylethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c13-11-4-3-10(9-12(11)14)5-8-15-6-1-2-7-15/h3-4,9H,1-2,5-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTQTSYDDIWUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC2=CC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine
Reactant of Route 2
4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine
Reactant of Route 3
4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine
Reactant of Route 4
4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine
Reactant of Route 5
4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine
Reactant of Route 6
4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.